molecular formula C11H10N4O3 B1390302 {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid CAS No. 1183357-77-8

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Cat. No. B1390302
CAS RN: 1183357-77-8
M. Wt: 246.22 g/mol
InChI Key: KJVWVQWPFNVNOO-UHFFFAOYSA-N
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Description

“{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid” is a chemical compound with the molecular formula C11H10N4O3 and a molecular weight of 246.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, pyrazolo[3,4-b]quinolinones were synthesized using pyridine-2-carboxylic acid (P2CA) as a catalyst. The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles selectively produced pyrazolo[3,4-b]quinolinones in excellent yield .

Scientific Research Applications

Synthesis of Bioactive Molecules

Pyrazole derivatives, including “{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid”, are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the production of compounds with potential biological activities . The pyrazole ring can be strategically functionalized to yield molecules with diverse biological properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

Development of Photophysical Agents

The photophysical properties of pyrazole derivatives make them suitable for the development of agents that can be used in photodynamic therapy . These compounds can be designed to absorb light and generate reactive oxygen species, which are effective in targeting and destroying cancer cells.

Agricultural Chemicals

In agrochemistry, “{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid” derivatives can be utilized to create novel pesticides and herbicides . Their structural versatility allows for the synthesis of compounds that can interact with specific biological targets in pests and weeds, providing a more targeted approach to crop protection.

Coordination Chemistry

This compound also finds applications in coordination chemistry, where it can act as a ligand to form complexes with various metals . These complexes can have catalytic, magnetic, or optical properties, making them useful in a range of industrial and research applications.

Organometallic Chemistry

In organometallic chemistry, pyrazole-based compounds are used to synthesize organometallic complexes . These complexes are important in catalysis, including processes like hydrogenation and carbon-carbon bond formation, which are fundamental in chemical manufacturing.

Drug Discovery

The pyrazole core is a common motif in pharmaceuticals due to its pharmacokinetic properties . Derivatives of “{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid” can be screened for a variety of therapeutic activities, leading to the discovery of new drugs.

Material Science

Pyrazole derivatives contribute to material science by forming part of the structure of advanced materials . These materials can have unique properties such as conductivity, flexibility, and strength, which are desirable in electronics and construction.

Synthetic Methodology

The compound is used in synthetic methodology as a building block for constructing complex molecules . Its reactivity allows for the formation of various fused systems and bicyclic cores, which are valuable in the synthesis of complex organic molecules.

properties

IUPAC Name

2-[4-(pyridine-2-carbonylamino)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-10(17)7-15-6-8(5-13-15)14-11(18)9-3-1-2-4-12-9/h1-6H,7H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWVQWPFNVNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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